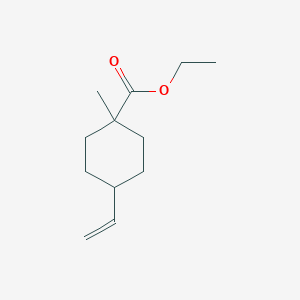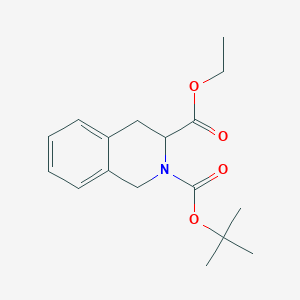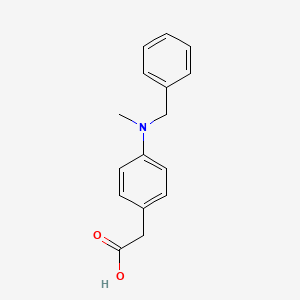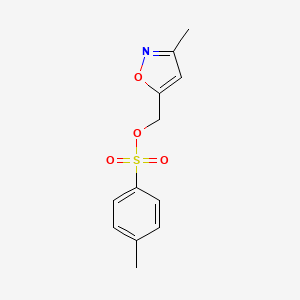
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom. This particular compound features a methyl group at the 3-position of the oxazole ring and a 4-methylbenzenesulfonate group attached to the 5-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of 3-Methyl-1,2-oxazole: This can be achieved by cyclodehydration of 3-methyl-2-aminopropanal with formic acid.
Introduction of the Methyl Group: The oxazole ring is then methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Methylbenzenesulfonate Group: The final step involves the reaction of the methylated oxazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, improved catalysts, and recycling of solvents and reagents to minimize waste.
Chemical Reactions Analysis
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the oxazole ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., triethylamine)
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring
Reduction: Reduced oxazole derivatives
Substitution: Substituted oxazole derivatives
Scientific Research Applications
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including glaucoma and infections.
Industry: Employed in the development of new chemical entities and pharmaceuticals.
Mechanism of Action
The mechanism by which (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrases, which play a role in physiological processes like respiration and pH regulation. The exact mechanism can vary depending on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can be compared with other oxazole derivatives, such as:
2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Used as an antiglaucomatous drug candidate.
2-(2,6-dichlorophenylamino)phenyl methyl)-3-(4-(substituted phenyl)amino)-1,3-oxazol-2-yl-quinazolin-4(3H)ones: Exhibits antibacterial properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which may differ from those of other oxazole derivatives.
Properties
Molecular Formula |
C12H13NO4S |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13NO4S/c1-9-3-5-12(6-4-9)18(14,15)16-8-11-7-10(2)13-17-11/h3-7H,8H2,1-2H3 |
InChI Key |
FZJYGJZUDMGMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


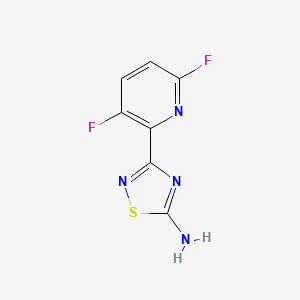
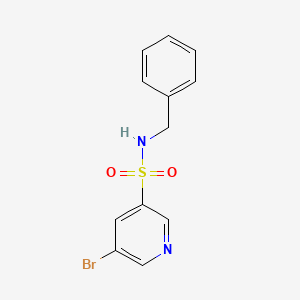
![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
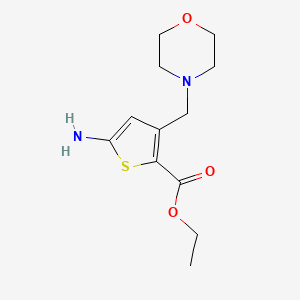
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
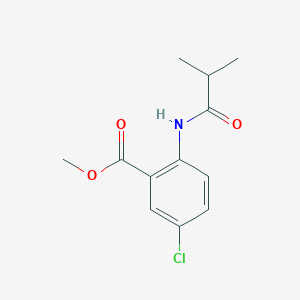
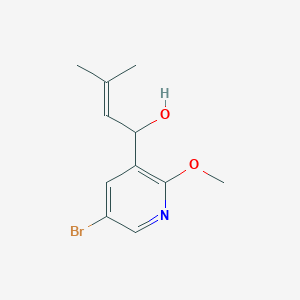
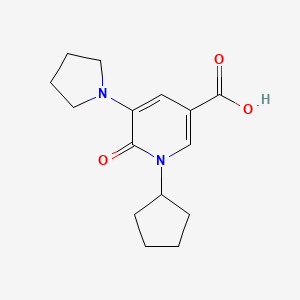
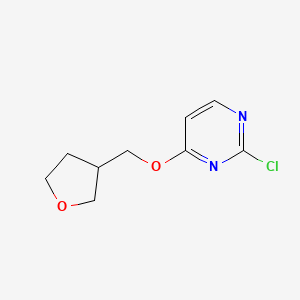

![4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B15357368.png)
